molecular formula C15H18ClNO3 B2748235 (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate CAS No. 479042-98-3

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2748235
CAS No.: 479042-98-3
M. Wt: 295.76
InChI Key: PJMSTUXYCHABIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the regio- and chemoselective bromination of diarylcyclopentenones, showcasing methods useful for the synthesis of bromo-substituted cyclopentenones and their analogs, which are key synthons in organic synthesis for producing a variety of substances. This study highlights the adaptability and significance of cyclopentenone derivatives in organic chemistry, possibly offering insights into the chemical behaviors of related compounds like "(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate" (Shirinian et al., 2012).

Pharmacological Potential

  • The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from related structural motifs have been studied for their potential as antihypertensive α-blocking agents. This indicates the pharmacological relevance of compounds with similar structural features, suggesting potential areas of biomedical application for "this compound" (Abdel-Wahab et al., 2008).

Antioxidant and Antitumor Activities

  • Studies have evaluated the antioxidant and antitumor activities of nitrogen heterocycles, indicating the importance of structural features present in compounds like "this compound" for medicinal chemistry. These findings underscore the potential utility of such compounds in developing therapeutic agents (El-Moneim et al., 2011).

Environmental and Analytical Chemistry

  • Analytical methods for detecting and quantifying related chlorophenyl compounds in environmental samples have been developed, emphasizing the environmental impact and the necessity for monitoring such compounds. This research could be relevant for understanding the distribution and impact of related chemical entities in the environment (Gao et al., 2014).

Properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-7-5-11(6-8-12)9-15(19)20-10-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSTUXYCHABIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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